molecular formula C19H25NO4 B13869413 7-O-benzyl 2-O-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate

7-O-benzyl 2-O-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate

Cat. No.: B13869413
M. Wt: 331.4 g/mol
InChI Key: WSWZLGBDHYTQMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-O-benzyl 2-O-ethyl 7-azaspiro[35]nonane-2,7-dicarboxylate is a spirocyclic compound that features a unique structural motif Spirocyclic compounds are characterized by a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-O-benzyl 2-O-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate can be achieved through various synthetic routes. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis of similar spirocyclic compounds often involves the use of bromomethyl derivatives and tosylamide, followed by cyclization reactions .

Industrial Production Methods

Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-O-benzyl 2-O-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ring-fused benzimidazoles .

Scientific Research Applications

7-O-benzyl 2-O-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and binding affinities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-O-benzyl 2-O-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate involves its interaction with specific molecular targets. For instance, it can bind to the active site of enzymes like NQO1, facilitating the reduction of substrates . The spirocyclic structure provides stability and enhances binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-O-benzyl 2-O-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate is unique due to its specific substitutions at the benzyl and ethyl positions, which can influence its chemical reactivity and biological activity. These substitutions can enhance its binding affinity to certain enzymes and improve its stability under various conditions.

Properties

IUPAC Name

7-O-benzyl 2-O-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-2-23-17(21)16-12-19(13-16)8-10-20(11-9-19)18(22)24-14-15-6-4-3-5-7-15/h3-7,16H,2,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWZLGBDHYTQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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